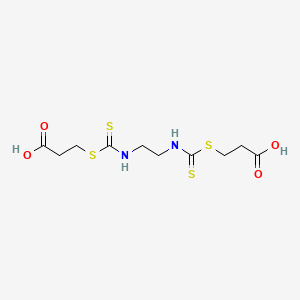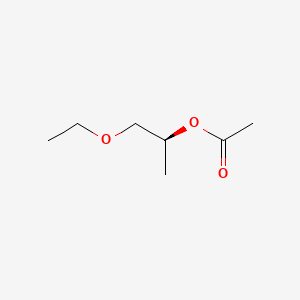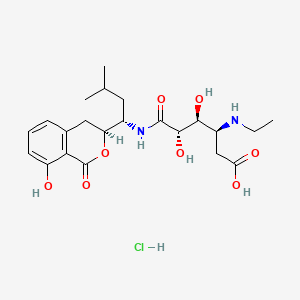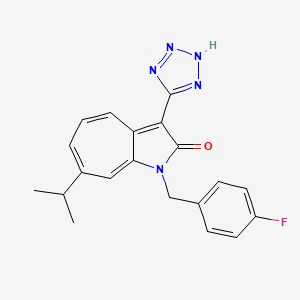
Cyclohepta(b)pyrrol-2(1H)-one, 1-(4-(fluorophenyl)methyl)-7-(1-methylethyl)-3-(1H-tetrazol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohepta(b)pyrrol-2(1H)-one, 1-(4-(fluorophenyl)methyl)-7-(1-methylethyl)-3-(1H-tetrazol-5-yl)- is a complex organic compound that features a unique combination of functional groups and ring structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohepta(b)pyrrol-2(1H)-one, 1-(4-(fluorophenyl)methyl)-7-(1-methylethyl)-3-(1H-tetrazol-5-yl)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohepta(b)pyrrol-2(1H)-one core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the fluorophenylmethyl group: This step often involves a Friedel-Crafts alkylation reaction using a fluorophenylmethyl halide and a Lewis acid catalyst.
Addition of the isopropyl group: This can be introduced via a Grignard reaction or other alkylation methods.
Incorporation of the tetrazolyl group: This step typically involves the reaction of an appropriate precursor with sodium azide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohepta(b)pyrrol-2(1H)-one, 1-(4-(fluorophenyl)methyl)-7-(1-methylethyl)-3-(1H-tetrazol-5-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and tetrazolyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Cyclohepta(b)pyrrol-2(1H)-one, 1-(4-(fluorophenyl)methyl)-7-(1-methylethyl)-3-(1H-tetrazol-5-yl)- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or mechanical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism by which Cyclohepta(b)pyrrol-2(1H)-one, 1-(4-(fluorophenyl)methyl)-7-(1-methylethyl)-3-(1H-tetrazol-5-yl)- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohepta(b)pyrrol-2(1H)-one derivatives: Compounds with similar core structures but different substituents.
Fluorophenylmethyl derivatives: Compounds featuring the fluorophenylmethyl group attached to different core structures.
Tetrazolyl derivatives: Compounds containing the tetrazolyl group in various structural contexts.
Uniqueness
Cyclohepta(b)pyrrol-2(1H)-one, 1-(4-(fluorophenyl)methyl)-7-(1-methylethyl)-3-(1H-tetrazol-5-yl)- is unique due to the combination of its cyclohepta(b)pyrrol-2(1H)-one core, fluorophenylmethyl group, isopropyl group, and tetrazolyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
131114-33-5 |
|---|---|
Molekularformel |
C20H18FN5O |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
1-[(4-fluorophenyl)methyl]-7-propan-2-yl-3-(2H-tetrazol-5-yl)cyclohepta[b]pyrrol-2-one |
InChI |
InChI=1S/C20H18FN5O/c1-12(2)14-4-3-5-16-17(10-14)26(11-13-6-8-15(21)9-7-13)20(27)18(16)19-22-24-25-23-19/h3-10,12H,11H2,1-2H3,(H,22,23,24,25) |
InChI-Schlüssel |
PXCUGOWJKDRJLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC2=C(C(=O)N(C2=C1)CC3=CC=C(C=C3)F)C4=NNN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


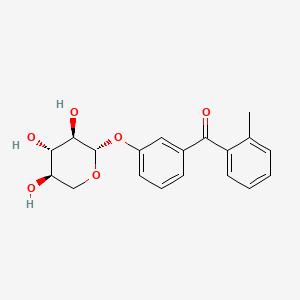


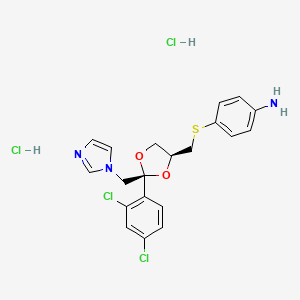
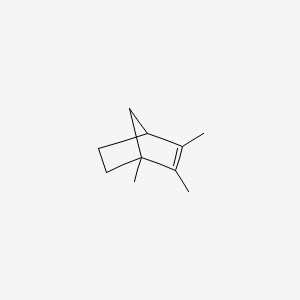
![4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid](/img/structure/B15186999.png)
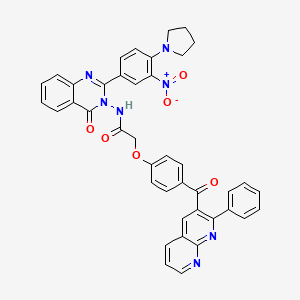
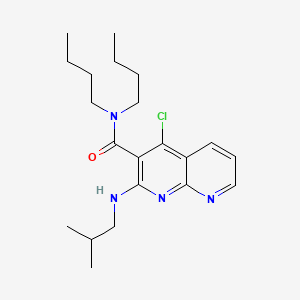
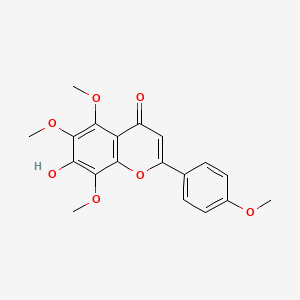
![methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea](/img/structure/B15187027.png)

